molecular formula C21H30F3N3O B2581159 1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 2034243-49-5

1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No. B2581159
CAS RN: 2034243-49-5
M. Wt: 397.486
InChI Key: LSPICOMOFJBWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a useful research compound. Its molecular formula is C21H30F3N3O and its molecular weight is 397.486. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

Compounds containing triazine heterocycles, such as "1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide" have been identified as inhibitors of soluble epoxide hydrolase. These inhibitors were discovered through high-throughput screening using encoded library technology, highlighting the role of the triazine heterocycle in potency and selectivity. Such inhibitors could be useful for studying various disease models due to their effects on serum biomarkers related to linoleic acid epoxides (R. Thalji et al., 2013).

Potential CNS Agents

Spiro[isobenzofuran-1(3H),4'-piperidines], such as "1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]" (HP 365), have been synthesized with the aim of exploring their potential as central nervous system agents. These compounds were developed to investigate the role of an aminoalkyl(aryl)isobenzofuran moiety, common to certain antidepressants, in CNS activity. Their synthesis involved lithiation and cyclization processes, and some derivatives showed notable inhibition of tetrabenazine-induced ptosis, suggesting their potential use in CNS-related disorders (V. Bauer et al., 1976).

Serotonin Antagonists

Bicyclic triazole and triazine derivatives with piperidine groups have shown potent serotonin (5-HT2) antagonist activity. Among these, certain compounds outperformed known serotonin antagonists like ritanserin in in vivo tests, indicating their potential as components in developing new therapeutic agents for conditions mediated by serotonin receptors (Y. Watanabe et al., 1992).

properties

IUPAC Name

1-[1-(oxolan-2-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30F3N3O/c22-21(23,24)17-3-1-4-19(15-17)27-12-10-26(11-13-27)18-6-8-25(9-7-18)16-20-5-2-14-28-20/h1,3-4,15,18,20H,2,5-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPICOMOFJBWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine

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